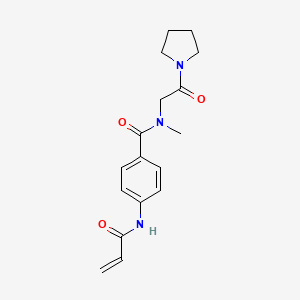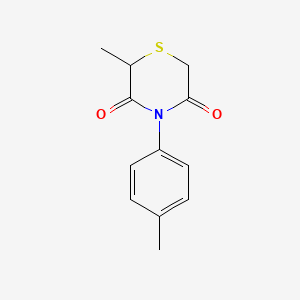
2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione is a chemical compound that belongs to the class of thiomorpholine derivatives. It is commonly known as TMTD or thiram and is widely used as a fungicide in agriculture. In addition to its use as a fungicide, TMTD has also been found to possess several other properties, which have led to its application in various scientific research studies.
科学的研究の応用
Radioprotective Capabilities
The research by Teicher et al. (1990) explored various 1,2-dithiol-3-thione and dithioester compounds, including derivatives similar to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione, for their radioprotective capabilities. They found that some compounds demonstrated effective radioprotection factors in vitro.
DNA Binding and Anticancer Activity
A study by Brodie et al. (2004) investigated platinum(II) complexes with methylated derivatives of phenanthroline, which includes structural similarities to the chemical . They assessed the relationship between molecular structure and biological activity, including DNA binding and anticancer properties.
Antimicrobial Activity
Research by Kardile and Kalyane (2010) focused on synthesizing thiomorpholine derivatives, akin to this compound. They explored its potential as a bioactive molecule with antimicrobial activity.
Antioxidant Properties
The study by Drapak et al. (2019) involved QSAR analysis of derivatives structurally related to this compound to assess their potential as antioxidants. The research provided insights into the molecular structure and antioxidant activities of these compounds.
Synthesis and Application in Liquid Crystalline Materials
Ziessel, Camerel, and Donnio (2009) in their research Ziessel et al. (2009) discussed the synthesis and use of 4-methyl-3,5-diacylaminophenyl platforms with chelating fragments and fluorescent dyes, which are structurally related to this compound, in creating phosphorescent metallomesogens.
作用機序
Target of Action
Compounds with similar structures have been shown to exhibit antimicrobial and anti-inflammatory activities . They have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
For instance, COX inhibitors prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
Compounds with similar structures have been found to impact the cyclooxygenase pathway . By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that this compound might exhibit antimicrobial and anti-inflammatory effects . These effects could be due to the inhibition of key enzymes involved in these processes .
特性
IUPAC Name |
2-methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-3-5-10(6-4-8)13-11(14)7-16-9(2)12(13)15/h3-6,9H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVJXTVCBHTWEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2404060.png)
![3-Benzyl-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2404061.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2404062.png)
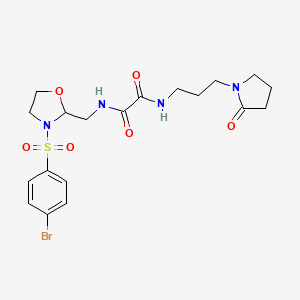
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)
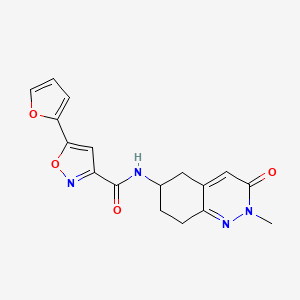

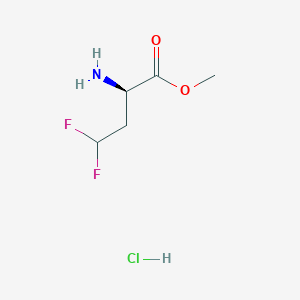
![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)
![(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide](/img/structure/B2404074.png)
![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)
